4-(Bromomethyl)-N,N-diphenylaniline

描述

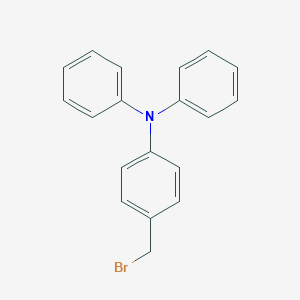

4-(Bromomethyl)-N,N-diphenylaniline is an organic compound with the molecular formula C19H16BrN It is characterized by a bromomethyl group attached to the para position of an N,N-diphenylaniline structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-N,N-diphenylaniline typically involves the bromination of N,N-diphenylaniline. One common method is the bromination of N,N-diphenylaniline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

化学反应分析

Types of Reactions

4-(Bromomethyl)-N,N-diphenylaniline undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.

Reduction: Reduction of the bromomethyl group can lead to the formation of N,N-diphenylaniline or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include N,N-diphenylaniline and other reduced derivatives.

科学研究应用

Medicinal Chemistry

4-(Bromomethyl)-N,N-diphenylaniline has been explored for its potential as a pharmaceutical intermediate. Its structure allows it to function as a precursor in the synthesis of various bioactive compounds. Notably, it has shown promise in the following areas:

- CYP Inhibition : This compound acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2D6), which are crucial in drug metabolism. This property suggests its utility in drug design, particularly for enhancing the bioavailability of certain pharmaceuticals by modulating metabolic pathways .

Materials Science

The compound is also significant in the development of organic materials, particularly:

- Organic Light Emitting Diodes (OLEDs) : Due to its electron-donating ability and stability, this compound can be used in the fabrication of OLEDs. Its incorporation into polymer matrices can enhance the performance and efficiency of light-emitting devices .

- Photonic Applications : The compound's properties may be exploited in photonic devices where two-photon absorption processes are critical. Enhancements in two-photon absorption have been observed with structurally similar compounds when combined with metallic nanoparticles .

Organic Synthesis

As an organic intermediate, this compound serves as a building block for synthesizing more complex organic molecules. It can participate in various reactions, including:

- Nucleophilic Substitution Reactions : The bromomethyl group is a good leaving group, allowing for nucleophilic attack and subsequent substitution reactions to form new carbon-nitrogen bonds.

- Cross-Coupling Reactions : It can be utilized in Suzuki or Stille coupling reactions to create biphenyl derivatives, which are important in pharmaceuticals and agrochemicals .

Case Study 1: Drug Development

Research has indicated that derivatives of this compound have been synthesized and evaluated for their activity against specific cancer cell lines. These derivatives exhibited varying degrees of cytotoxicity, suggesting that modifications to the bromomethyl group could enhance their therapeutic efficacy .

Case Study 2: Material Fabrication

In a study involving OLEDs, incorporating this compound into polymer films resulted in improved light output and stability compared to traditional materials. This indicates its potential role in next-generation display technologies .

作用机制

The mechanism of action of 4-(Bromomethyl)-N,N-diphenylaniline primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by introducing a bromomethyl group. This reactivity is utilized in organic synthesis to create new compounds with desired properties.

相似化合物的比较

Similar Compounds

4-(Bromomethyl)benzonitrile: Similar in structure but contains a nitrile group instead of the diphenylamine moiety.

4-(Bromomethyl)benzophenone: Contains a carbonyl group, making it more reactive towards nucleophiles.

4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group, which affects its solubility and reactivity.

Uniqueness

4-(Bromomethyl)-N,N-diphenylaniline is unique due to the presence of the N,N-diphenylaniline moiety, which imparts specific electronic properties and reactivity patterns. This makes it particularly useful in the synthesis of complex organic molecules and materials with tailored properties.

生物活性

4-(Bromomethyl)-N,N-diphenylaniline, with the CAS number 183994-94-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of brominated diphenylamines, which are known for their diverse applications in medicinal chemistry, materials science, and biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromomethyl group attached to a diphenylamine moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form adducts with proteins and nucleic acids. This interaction may lead to enzyme inhibition or activation, influencing cellular signaling pathways.

Target Enzymes

Research indicates that compounds similar to this compound may target specific enzymes involved in metabolic pathways. For instance, brominated compounds have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .

Antimicrobial Effects

Studies have suggested that this compound exhibits antimicrobial properties. Its structural similarity to other antimicrobial agents points towards potential efficacy against various bacterial strains. In vitro assays indicate that it may inhibit the growth of specific pathogens, although detailed studies are required to quantify its effectiveness.

Cytotoxicity

Cytotoxic effects have been observed in various cancer cell lines when treated with brominated diphenylamines. The mechanism appears to involve the induction of oxidative stress and apoptosis in cancer cells. For example, related compounds have demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7 .

Case Studies

- Cytotoxicity Assay : A study investigated the cytotoxic effects of this compound on HeLa cells. Results showed an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations.

- Antimicrobial Activity : Another study tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Research Findings

Recent research highlights the need for further exploration into the biological activities of this compound:

属性

IUPAC Name |

4-(bromomethyl)-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQHEBWVRVQJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626969 | |

| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183994-94-7 | |

| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。